molecular formula C5H3BrClFN2 B8191193 5-Bromo-2-chloromethyl-4-fluoro-pyrimidine

5-Bromo-2-chloromethyl-4-fluoro-pyrimidine

Cat. No.: B8191193
M. Wt: 225.44 g/mol
InChI Key: GTSLRTUENDHWSL-UHFFFAOYSA-N
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Description

5-Bromo-2-chloromethyl-4-fluoro-pyrimidine is an organic compound with the molecular formula C5H3BrClFN2. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyrimidine ring, making it a halogenated pyrimidine derivative. It is typically found as a white to light yellow crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloromethyl-4-fluoro-pyrimidine can be achieved through various synthetic routes. One common method involves the halogenation of pyrimidine derivatives under controlled conditions. For instance, starting with a suitable pyrimidine precursor, bromination and chlorination reactions can be carried out sequentially or simultaneously to introduce the bromine and chlorine atoms at the desired positions. Fluorination can be achieved using reagents such as Selectfluor® .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. Safety protocols are strictly followed to handle the hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloromethyl-4-fluoro-pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce azido or thiol derivatives .

Scientific Research Applications

5-Bromo-2-chloromethyl-4-fluoro-pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloromethyl-4-fluoro-pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways. For instance, the compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloromethyl-4-fluoro-pyrimidine is unique due to the presence of three different halogen atoms on the pyrimidine ring, which imparts distinct chemical and biological properties. This combination of halogens is less common and provides unique reactivity and interaction profiles compared to other halogenated pyrimidines .

Properties

IUPAC Name

5-bromo-2-(chloromethyl)-4-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClFN2/c6-3-2-9-4(1-7)10-5(3)8/h2H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSLRTUENDHWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)CCl)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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